Methyl 2-benzhydrylsulfinylacetate

Pharmaceutical Analysis Quality Control Impurity Profiling

Methyl 2‑benzhydrylsulfinylacetate (CAS 63547‑25‑1) is the official Modafinil EP Impurity C, essential for pharmacopoeial HPLC system suitability and purity testing. Its unique retention time and ≤0.5% acceptance criterion ensure regulatory compliance, while the distinct melting point (85–87 °C) enables rapid identity verification. Procure as a certified reference standard to validate analytical methods, quantify impurities in modafinil API and tablets, and meet USP/EP monograph requirements.

Molecular Formula C16H16O3S
Molecular Weight 288.4 g/mol
CAS No. 63547-25-1
Cat. No. B022875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-benzhydrylsulfinylacetate
CAS63547-25-1
Synonyms2-[(Diphenylmethyl)sulfinyl]acetic Acid Methyl Ester;  _x000B_Methyl (benzhydrylsulfinyl)acetate; 
Molecular FormulaC16H16O3S
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCOC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3
InChIKeyJFMZFATUMFWKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2‑benzhydrylsulfinylacetate (CAS 63547‑25‑1) – Key Impurity and Reference Standard for Modafinil Quality Control


Methyl 2‑benzhydrylsulfinylacetate (CAS 63547‑25‑1, also referred to as Modafinil EP Impurity C or Modafinil Methyl Ester) is an organosulfur compound belonging to the benzhydrylsulfinyl acetate class [REFS‑1]. It is primarily utilized as a reference standard and synthetic intermediate in the manufacture and quality control of modafinil [REFS‑2]. The compound features a central sulfinyl (–S(=O)–) group bridging a benzhydryl (diphenylmethyl) moiety and a methyl acetate group, yielding the molecular formula C₁₆H₁₆O₃S and a molecular weight of 288.36 g/mol [REFS‑3].

Methyl 2‑benzhydrylsulfinylacetate (CAS 63547‑25‑1) – Why Substitution with Other Impurities or Analogs Is Not Scientifically Valid


Methyl 2‑benzhydrylsulfinylacetate is not a generic sulfoxide or a broadly interchangeable modafinil‑related compound; it is specifically defined as Modafinil EP Impurity C within pharmacopoeial monographs and is used as a reference standard for analytical method validation [REFS‑1]. Substituting it with a structurally similar analog—such as modafinil acid (Impurity A, CAS 63547‑24‑0), modafinil sulfone (Impurity B, CAS 118779‑53‑6), or a generic benzhydrylsulfinyl derivative—is invalid because these alternatives possess distinct physical and chemical properties (e.g., melting point, solubility, chromatographic retention time) and serve different regulatory and analytical purposes [REFS‑2]. Furthermore, the USP monograph explicitly distinguishes modafinil ester from other impurities, assigning it a unique retention time and acceptance criterion that cannot be met by other in‑class compounds [REFS‑3].

Methyl 2‑benzhydrylsulfinylacetate (CAS 63547‑25‑1) – Quantitative Differentiation Evidence


Defined Acceptance Limit in Modafinil API per Indian Pharmacopoeia

The Indian Pharmacopoeia monograph for Modafinil tablets establishes a specific acceptance criterion for Modafinil ester impurity (Methyl 2‑benzhydrylsulfinylacetate), whereas other impurities are subject to different limits [REFS‑1]. The ester impurity is limited to a maximum peak area of 0.5%, distinguishing it from the sum of unspecified impurities, which are capped at 0.05% each [REFS‑1]. This quantitative threshold is unique to this compound among modafinil‑related substances.

Pharmaceutical Analysis Quality Control Impurity Profiling

Distinct Melting Point Separation from Modafinil Acid and Modafinil Sulfone

Methyl 2‑benzhydrylsulfinylacetate exhibits a melting point of 85–87 °C [REFS‑1], which is significantly lower than that of modafinil acid (118–120 °C) [REFS‑2] and modafinil sulfone (199–201 °C) [REFS‑3]. This wide separation (>30 °C from the acid and >110 °C from the sulfone) enables unambiguous identification and purity assessment via differential scanning calorimetry or melting point apparatus.

Physical Characterization Purity Determination Polymorph Screening

Traceability to Pharmacopoeial Standards for ANDA Filings

Methyl 2‑benzhydrylsulfinylacetate is supplied as Modafinil EP Impurity C with detailed characterization data compliant with regulatory guidelines and can be provided with further traceability against USP or EP reference standards upon feasibility [REFS‑1]. In contrast, generic sulfinyl acetates or in‑house impurities typically lack this level of validated characterization and pharmacopoeial alignment, which is required for Abbreviated New Drug Application (ANDA) submissions [REFS‑1].

Regulatory Compliance Analytical Method Validation Reference Standards

Unique Retention Time in USP Monograph HPLC Method

The USP monograph for Modafinil specifies the use of Modafinil ester (Methyl 2‑benzhydrylsulfinylacetate) as a resolution standard with a defined relative retention time [REFS‑1]. The compound is chromatographically distinct from modafinil sulfone and other related substances, enabling its use as a system suitability marker [REFS‑1].

Chromatographic Separation Method Development System Suitability

Methyl 2‑benzhydrylsulfinylacetate (CAS 63547‑25‑1) – Validated Application Scenarios


Pharmaceutical Method Development and Validation for Modafinil

Procure Methyl 2‑benzhydrylsulfinylacetate as a certified reference standard (Modafinil EP Impurity C) to develop, validate, and perform system suitability testing for HPLC methods quantifying modafinil purity per USP/EP monographs [REFS‑1]. The compound's unique retention time and defined acceptance limit of ≤0.5% ensure that analytical procedures are both robust and compliant with regulatory expectations.

Quality Control and Batch Release of Modafinil API and Finished Dosage Forms

Use the compound as a quantitative impurity marker during routine quality control of modafinil active pharmaceutical ingredient (API) and tablets. Its chromatographic resolution from modafinil sulfone and other impurities allows for accurate quantification against the established 0.5% threshold [REFS‑2]. This application is critical for batch release and stability studies.

Synthetic Process Optimization and Impurity Fate Mapping

Employ Methyl 2‑benzhydrylsulfinylacetate as an authentic reference to track the formation and fate of the ester impurity during modafinil synthesis. Because the compound is a known intermediate in certain synthetic routes, monitoring its levels helps optimize reaction conditions and purification steps to minimize residual impurity in the final API [REFS‑3].

Physical Characterization and Polymorph Differentiation

Leverage the distinct melting point (85–87 °C) to confirm the identity of the ester impurity when isolated from modafinil process streams or during forced degradation studies. The large melting point differential relative to modafinil acid (118–120 °C) and modafinil sulfone (199–201 °C) provides a simple, low‑cost method for preliminary identification and purity assessment [REFS‑4].

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